(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is an organic compound that features both amino and hydroxy functional groups, along with a fluorine atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The presence of the fluorine atom often imparts unique properties to the molecule, such as increased metabolic stability and altered biological activity.
Preparation Methods
The synthesis of (3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of fluorinated precursors and amino acid derivatives. The reaction typically requires a catalyst, such as a copper-based catalyst, to facilitate the formation of the desired product . Industrial production methods may involve biocatalytic processes, which offer advantages in terms of environmental and safety impacts .
Chemical Reactions Analysis
(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target, while the amino and hydroxy groups participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Fluoro-3-hydroxypropionic acid: This compound also contains a fluorine atom and a hydroxy group, but lacks the amino group.
Fluoroalkyl amino reagents: These compounds contain fluorinated alkyl groups and amino groups, and are used in the synthesis of heterocyclic compounds. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
OWRCNFJSCXKAHC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.